DBC Exhibits the Highest Experimental Binding Free Energy (ΔGexp = −9.61 kcal/mol) Among 16 Structurally Characterized Coumarin CK2 Inhibitors
In the definitive coumarin CK2 inhibitor SAR study by Chilin et al. (2008), DBC (compound 1) demonstrated the most favorable experimental binding free energy (ΔGexp = −9.61 kcal/mol) among all 16 coumarin derivatives included in the quantitative linear interaction energy (LIE) training set. This value exceeds all other coumarin analogs, including compounds 2 (ΔGexp = −9.00 kcal/mol), 3 (ΔGexp = −8.92 kcal/mol), 4 (ΔGexp = −8.48 kcal/mol), and derivative 5 (ΔGexp = −8.42 kcal/mol, corresponding to IC50 = 0.74 μM) [1]. The ΔGexp values were calculated from experimentally determined IC50 values, and the LIE model achieved a correlation factor of r² = 0.771 with cross-validated q² = 0.633, confirming the statistical robustness of the ranking [1]. This thermodynamic superiority is driven predominantly by van der Waals interactions (R = 0.029) and hydrophobic effects (γ = 0.016), reflecting optimal steric complementarity between the 3,8-dibromo substitution pattern and the CK2 active site pocket [1].
| Evidence Dimension | Experimental binding free energy (ΔGexp, kcal/mol) derived from IC50 values |
|---|---|
| Target Compound Data | DBC (compound 1): ΔGexp = −9.61 kcal/mol |
| Comparator Or Baseline | Compound 2: −9.00 kcal/mol; Compound 3: −8.92 kcal/mol; Compound 4: −8.48 kcal/mol; Compound 5 (8-methoxy analog): −8.42 kcal/mol; Compound 27 (weakest): −6.45 kcal/mol |
| Quantified Difference | DBC advantage: 0.61 to 1.19 kcal/mol over nearest coumarin comparators; 3.16 kcal/mol over weakest comparator |
| Conditions | CK2 inhibition assay; IC50 values measured in triplicate (SEM ≤15%); 16 coumarin derivatives in LIE training set; LIE model r² = 0.771, q² = 0.633 |
Why This Matters
Procurement decisions should prioritize DBC because it is quantitatively confirmed as the thermodynamically most favorable coumarin CK2 binder in the largest published head-to-head comparison, ensuring the highest probability of target engagement among coumarin analogs.
- [1] Chilin A, Battistutta R, Bortolato A, Cozza G, Zanatta S, Poletto G, Mazzorana M, Zagotto G, Uriarte E, Guiotto A, Pinna LA, Meggio F, Moro S. Coumarin as attractive casein kinase 2 (CK2) inhibitor scaffold: an integrate approach to elucidate the putative binding motif and explain structure-activity relationships. J Med Chem. 2008;51(4):752-759. Table 3. DOI: 10.1021/jm070909t View Source
